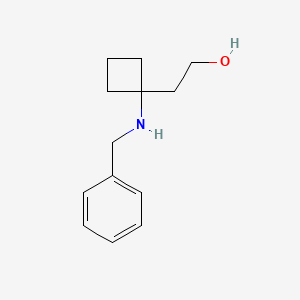
2-(1-(Benzylamino)cyclobutyl)ethanol
Descripción general
Descripción
2-(1-(Benzylamino)cyclobutyl)ethanol is an organic compound with the molecular formula C13H19NO. It is characterized by a cyclobutyl ring substituted with a benzylamino group and an ethanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylamino)cyclobutyl)ethanol typically involves the reaction of cyclobutyl derivatives with benzylamine under controlled conditions. One common method includes the use of cyclobutyl bromide and benzylamine in the presence of a base such as sodium hydroxide, followed by the addition of ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Benzylamino)cyclobutyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzylamino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and amines are used under basic conditions.
Major Products Formed
Oxidation: Benzylamino cyclobutyl aldehyde or carboxylic acid.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-(Benzylamino)cyclobutyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-(Benzylamino)cyclobutyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylaminoethanol: Similar structure but lacks the cyclobutyl ring.
N-Benzylethanolamine: Another related compound with a simpler structure.
Uniqueness
2-(1-(Benzylamino)cyclobutyl)ethanol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-[1-(benzylamino)cyclobutyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDTLHGEXRINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE](/img/structure/B7907204.png)


![{1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}methanol](/img/structure/B7907239.png)



![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7907274.png)
![Benzo[d]oxazol-6-ylmethanol](/img/structure/B7907275.png)

